

Introduction: The Indazole Scaffold as a Privileged Structure in Bioactive Compound Discovery

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Compound of Interest

Compound Name:	<i>3-amino-1H-indazole-5-carboxylic Acid</i>
CAS No.:	871709-84-1
Cat. No.:	B3002795

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The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Central to this endeavor is the identification of chemical scaffolds that can be readily modified to generate diverse libraries of bioactive compounds. The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as one such "privileged scaffold."^{[1][2]} While its derivatives are extensively explored in medicinal chemistry for a range of activities including anti-tumor and anti-inflammatory properties, their potential in agriculture is a rapidly growing field of interest.^{[3][4]}

This guide focuses on a key building block: **3-amino-1H-indazole-5-carboxylic acid** (CAS No: 871709-84-1). Its structure is particularly valuable for agrochemical discovery due to three key features:

- The Indazole Core: It acts as a bioisostere of the natural indole ring, the foundation of crucial plant hormones like Indole-3-acetic acid (IAA), suggesting inherent biological relevance.^[5]

- The Amine Group (C3-position): A versatile nucleophilic handle for forming amides, sulfonamides, and other derivatives.
- The Carboxylic Acid Group (C5-position): An essential functional group for creating esters, amides, and for modulating the compound's solubility and transport properties within a plant.

This document serves as a comprehensive technical guide for researchers and scientists. It moves beyond simple descriptions to provide detailed, field-proven protocols and explain the scientific rationale behind experimental design, empowering teams to leverage this versatile molecule in their discovery pipelines.

Section 1: Compound Profile and Handling

Before commencing any experimental work, a thorough understanding of the starting material's properties and handling requirements is essential.

Property	Data	Source(s)
Chemical Name	3-amino-1H-indazole-5-carboxylic acid	[6]
CAS Number	871709-84-1	[6][7]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[6][8]
Molecular Weight	177.16 g/mol	[6][8]
Appearance	Off-white to light yellow powder	[6]
Purity	Typically ≥95%	[6]
Storage	Store in a cool, dry, well-ventilated area	
Safety	Avoid dust formation. Use personal protective equipment (gloves, safety glasses, lab coat). Consult the Safety Data Sheet (SDS) from your supplier for full details.	

Section 2: Rationale for Use in Agrochemical Discovery

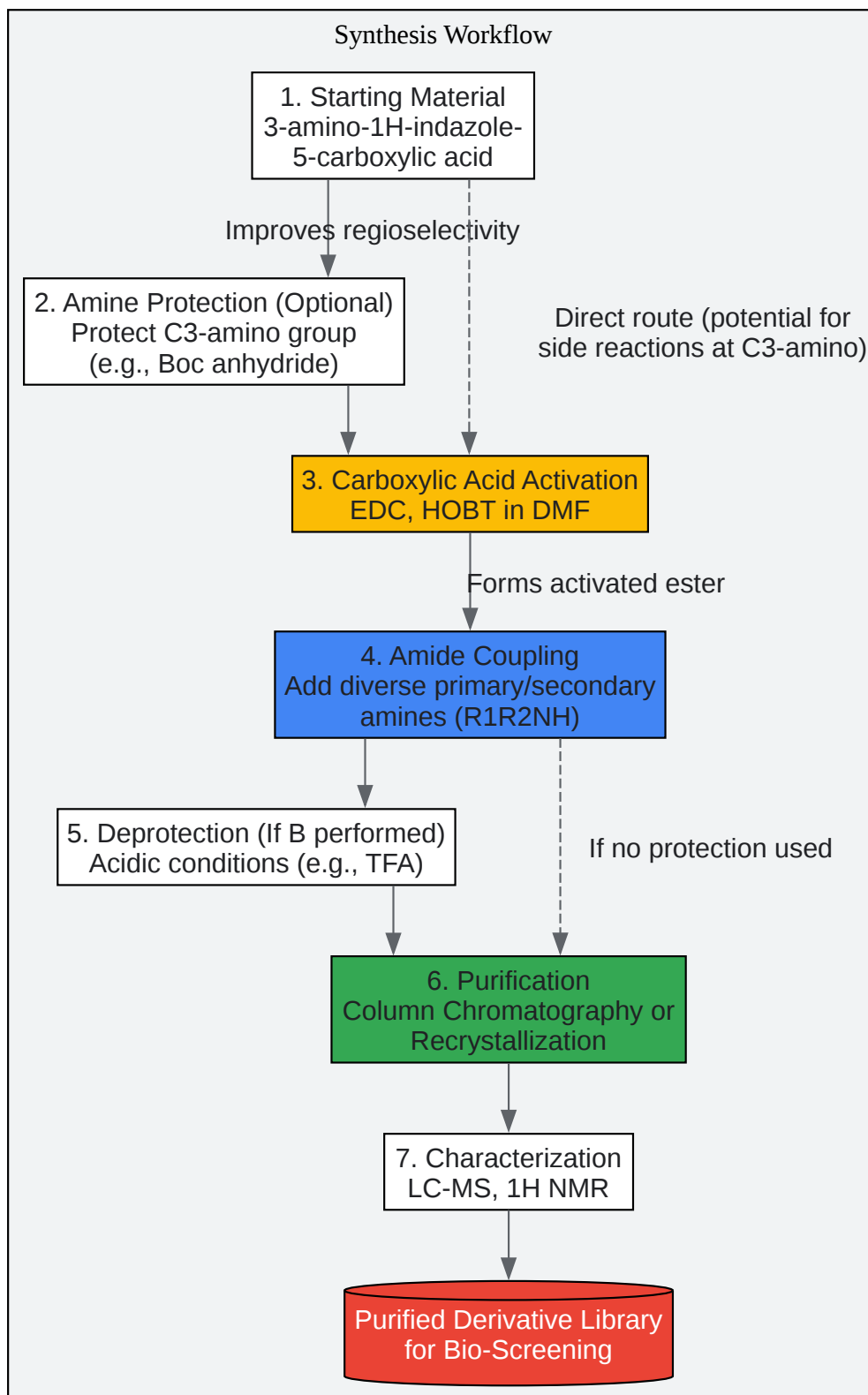
The primary application of **3-amino-1H-indazole-5-carboxylic acid** is not as a final, active agrochemical, but as a foundational scaffold for creating novel derivatives. The logic for this approach is grounded in established bioactivity of related compounds.

- **Herbicidal Potential (Auxin Mimicry):** The most compelling rationale comes from research on synthetic auxins. Natural auxin (IAA) is an indole derivative that regulates numerous aspects of plant growth. Herbicides like 2,4-D and dicamba mimic IAA, causing uncontrolled growth and eventual death in susceptible plants. Recently, novel picolinic acid herbicides incorporating an indazole scaffold have been shown to exhibit potent herbicidal activity, suggesting they function through a similar auxin-related mechanism.[5] The structural similarity of the indazole core to indole makes it a prime candidate for designing new auxin-mimicking herbicides.
- **Fungicidal Potential:** Heterocyclic compounds are mainstays in fungicide development. For example, imidazole derivatives are known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.[9] The indazole scaffold offers a different, yet biologically active, core from which to build and screen for novel antifungal activities against pathogens like *Fusarium graminearum* or *Botrytis cinerea*.
- **Insecticidal & Plant Growth Regulation (PGR) Potential:** The broader class of indole derivatives has been successfully developed into insecticides and plant growth regulators. [10][11] Given that the indazole ring can be considered a bioisostere of indole, it is logical to explore libraries derived from **3-amino-1H-indazole-5-carboxylic acid** for these activities as well. This could involve disruption of insect hormonal pathways or modulation of plant development, such as root formation.[9]

Section 3: Core Application Workflow: Synthesis of a Carboxamide Derivative Library

The dual functionality of **3-amino-1H-indazole-5-carboxylic acid** allows for selective derivatization. The following workflow details the synthesis of a diverse library of N-substituted

carboxamides at the C5 position, a common and effective strategy for exploring structure-activity relationships (SAR).[12][13]



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Caption: Workflow for synthesizing a carboxamide library from **3-amino-1H-indazole-5-carboxylic acid**.

Protocol 1: Synthesis of N-Aryl-3-amino-1H-indazole-5-carboxamides

Rationale: This protocol employs a standard peptide coupling reaction to form a robust amide bond. Carbodiimide (EDC) activates the carboxylic acid, while HOBt suppresses side reactions and improves efficiency. This method is widely applicable to a vast range of commercially available amines, allowing for the creation of a large and diverse library for screening.^[12]

Materials:

- **3-amino-1H-indazole-5-carboxylic acid**
- Substituted amine (e.g., 4-chloroaniline, benzylamine, morpholine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
- Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF), anhydrous
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flasks, magnetic stir bars, nitrogen atmosphere setup

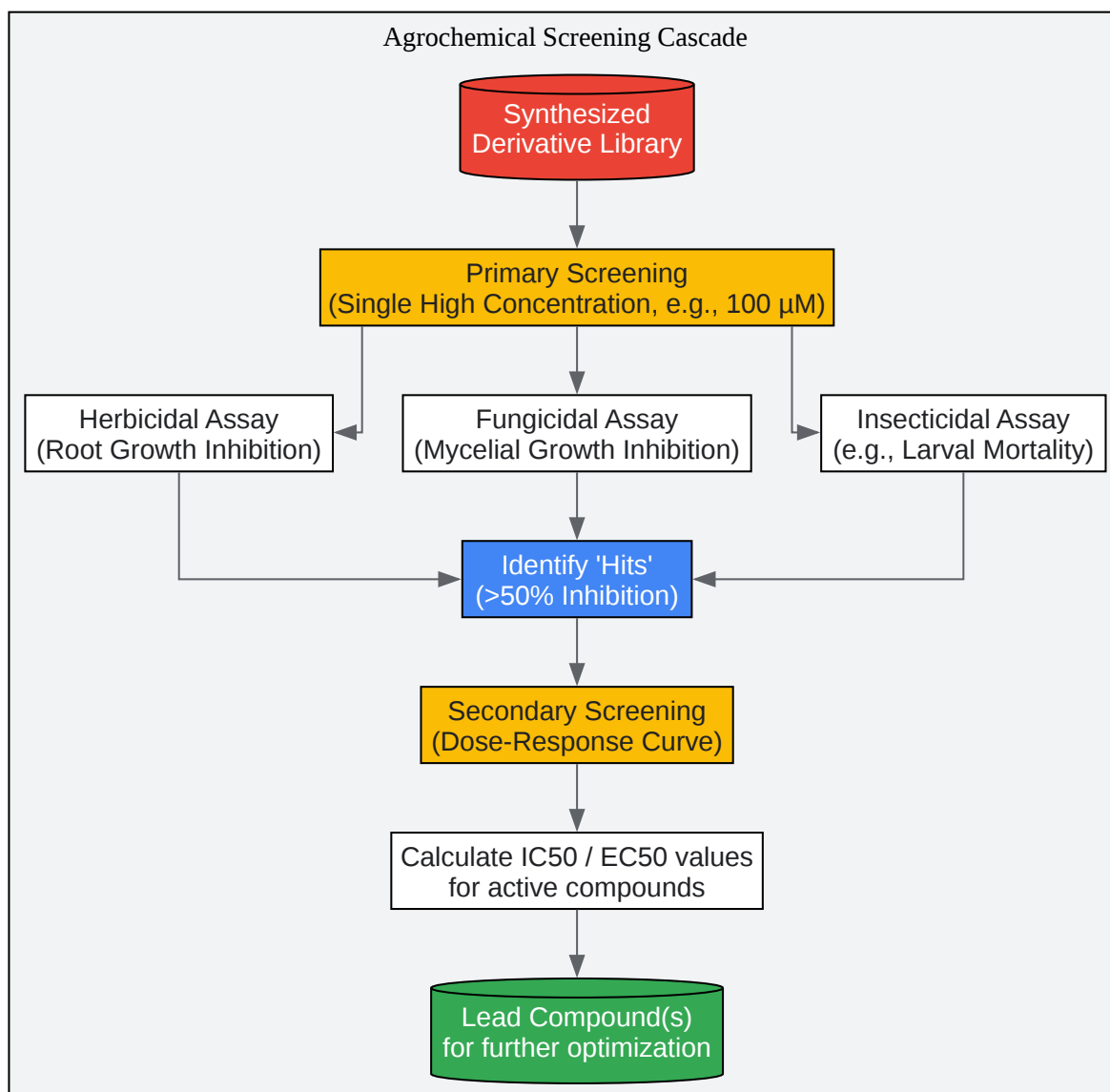
Procedure:

- **Dissolution:** In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve **3-amino-1H-indazole-5-carboxylic acid** (1.0 eq) in anhydrous DMF.
- **Coupling Agent Addition:** To the stirred solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of an activated ester intermediate is crucial for the subsequent reaction.
- **Base and Amine Addition:** Add the desired amine (1.0-1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as TEA (3.0 eq). The base is necessary to neutralize the hydrochloride salt of EDC and the HOBt, driving the reaction forward.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
- **Work-up:**
 - Pour the reaction mixture into a separatory funnel containing water.
 - Extract the aqueous phase three times with ethyl acetate.
 - Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** The resulting crude solid or oil is then purified. This is a critical step to ensure that biological activity is attributable to the target compound.
 - **Column Chromatography:** Use silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
 - **Recrystallization:** If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.

- Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ^1H NMR and LC-MS.

Section 4: Protocols for Agrochemical Bio-Screening

Once a library of derivatives has been synthesized, a tiered screening approach is employed to identify lead compounds.



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Caption: A tiered workflow for screening synthesized derivatives for agrochemical activity.

Protocol 2: Primary Herbicidal Activity Assay (Arabidopsis Root Elongation)

Rationale: This assay is a rapid and sensitive method to identify compounds with potential herbicidal activity, particularly those that may act as auxin mimics.[5] *Arabidopsis thaliana* is a model organism with a rapid life cycle and well-understood genetics. Root growth is highly sensitive to hormonal imbalances, making it an excellent indicator of phytotoxicity.

Materials:

- Synthesized indazole derivatives
- *Arabidopsis thaliana* seeds (e.g., Col-0 ecotype)
- Murashige and Skoog (MS) medium, including vitamins
- Sucrose
- Agar
- Petri plates (square, 100x100 mm)
- Positive Controls: Indole-3-acetic acid (IAA), 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Negative Control: DMSO (or the solvent used to dissolve compounds)
- Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

- **Seed Sterilization:** Surface sterilize *A. thaliana* seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with a drop of Tween-20, and finally rinsing 4-5 times with sterile deionized water.
- **Plating:** Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

- Media Preparation: Prepare MS agar medium according to the manufacturer's instructions. After autoclaving and cooling to ~50°C, add the test compounds.
 - Stock Solutions: Prepare 100 mM stock solutions of each synthesized derivative and control in DMSO.
 - Working Concentration: Add the stock solution to the molten agar to achieve the final desired screening concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%. Prepare a negative control plate containing only DMSO.
- Assay Setup:
 - Pour the media into square petri plates and allow them to solidify.
 - Using a sterile pipette tip, carefully place 10-15 stratified seeds in a straight line near the top of each plate.
 - Seal the plates with breathable tape and place them vertically in a growth chamber.
- Data Collection: After 5-7 days of growth, remove the plates and scan them using a flatbed scanner to create a high-resolution image.
- Analysis: Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling. Calculate the average root length for each treatment. Express the data as a percentage of inhibition relative to the negative control:
 - % Inhibition = $(1 - (\text{Avg Root Length}_{\text{Treatment}} / \text{Avg Root Length}_{\text{Control}})) * 100$

Expected Results: The negative control (DMSO) should exhibit long, healthy roots. The positive controls (IAA, 2,4-D) will show severe root growth inhibition. Synthesized derivatives that cause significant inhibition (e.g., >50%) are considered "hits" and are prioritized for secondary screening to determine their EC₅₀ values.

Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Rationale: This assay directly assesses the ability of a compound to inhibit the growth of a target fungal pathogen. It is a standard primary screen in the development of fungicides.^[14] Potato Dextrose Agar (PDA) is a common, nutrient-rich medium that supports the growth of a wide range of fungi.

Materials:

- Actively growing cultures of fungal pathogens (e.g., *Botrytis cinerea*, *Fusarium graminearum*) on PDA plates.
- Potato Dextrose Agar (PDA)
- Synthesized indazole derivatives
- Positive Control: A commercial fungicide (e.g., Prochloraz, an imidazole fungicide)^[9]
- Negative Control: DMSO
- Sterile petri plates (90 mm diameter)
- Sterile cork borer (5 mm diameter)

Procedure:

- Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to ~50°C.
- Compound Incorporation: Similar to the herbicide assay, add stock solutions of your synthesized derivatives and controls to the molten PDA to achieve a final screening concentration (e.g., 50 µg/mL). Pour the amended media into petri plates and allow to solidify.
- Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture plate.
- Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared plate (treatment and control).

- Growth Measurement: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C). Measure the diameter of the fungal colony in two perpendicular directions daily until the colony on the negative control plate has reached near the edge of the plate.
- Analysis: Calculate the average colony diameter for each treatment. Determine the percent inhibition of mycelial growth relative to the negative control:
 - % Inhibition = $(1 - (\text{Avg Diameter}_{\text{Treatment}} / \text{Avg Diameter}_{\text{Control}})) * 100$

Expected Results: Compounds that show significant inhibition of fungal growth are selected for further dose-response studies to determine their IC₅₀ values.

Section 5: Analytical Characterization

Analytical chemistry is crucial for confirming the identity and purity of synthesized compounds.

Protocol 4: General Purpose HPLC-UV Method for Purity Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.^{[15][16]} A reverse-phase C18 column is versatile and effective for separating compounds of moderate polarity like the indazole derivatives. UV detection is suitable as the aromatic indazole core is a strong chromophore.

Materials & Equipment:

- HPLC system with UV detector, autosampler, and column oven
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Trifluoroacetic acid (TFA)
- Sample vials

Method:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Sample Preparation: Dissolve a small amount of the purified derivative in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 μ m syringe filter into an HPLC vial.
- HPLC Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Injection Volume: 10 μ L
 - UV Detection: 254 nm (or a wavelength determined by a UV scan of the compound)
 - Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: Linear gradient from 10% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.5 min: Linear gradient from 95% to 10% B
 - 18.5-22 min: Hold at 10% B (re-equilibration)
- Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure compound should show a single major peak.

Conclusion and Future Directions

3-amino-1H-indazole-5-carboxylic acid is a highly valuable and versatile starting material for agrochemical research. Its structural similarity to natural plant hormones and its dual functional handles for chemical modification make it an ideal scaffold for generating novel compound libraries. The protocols outlined in this guide provide a robust framework for synthesizing, screening, and analyzing derivatives for herbicidal and fungicidal activity. Future research should focus on expanding the diversity of the synthesized libraries, exploring derivatization at the C3-amino position, and conducting more advanced biological studies on promising "hit" compounds to elucidate their mechanism of action and evaluate their potential in greenhouse and field trials.

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